molecular formula C12H16ClN3O5 B1197723 5'-Chloroacetamido-5'-deoxythymidine CAS No. 72164-50-2

5'-Chloroacetamido-5'-deoxythymidine

Cat. No.: B1197723
CAS No.: 72164-50-2
M. Wt: 317.72 g/mol
InChI Key: SNBCLPGEMZEWLU-QXFUBDJGSA-N
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Description

5'-Chloroacetamido-5'-deoxythymidine (CAT) is a synthetic nucleoside analog characterized by a chloroacetamido group at the 5'-position of the deoxyribose moiety, replacing the hydroxyl group (Fig. 1). This structural modification confers unique biochemical properties, primarily its role as a mechanism-based inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), making it a target for anticancer and antimicrobial therapies . CAT is part of the 5'-haloacetamido-5'-deoxythymidine family, which includes bromo- (BAT) and iodo- (IAT) analogs. These compounds act as irreversible inhibitors by alkylating TS via their reactive haloacetamido groups .

Properties

CAS No.

72164-50-2

Molecular Formula

C12H16ClN3O5

Molecular Weight

317.72 g/mol

IUPAC Name

2-chloro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide

InChI

InChI=1S/C12H16ClN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1

InChI Key

SNBCLPGEMZEWLU-QXFUBDJGSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CCl)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CCl)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CCl)O

Other CAS No.

72164-50-2

Synonyms

5'-CAT
5'-chloroacetamido-5'-deoxythymidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Haloacetamido Analogs: BAT and IAT

Structural and Biochemical Differences

The inhibitory potency of CAT, BAT, and IAT correlates with the leaving-group ability of their halogen substituents (Br > I > Cl). BAT, with its bromoacetamido group, exhibits the strongest TS inhibition (IC₅₀ ~0.5 μM), followed by IAT and CAT (Table 1). This trend aligns with their cytotoxicity in L1210 leukemia cells, where BAT reduces cell viability by >90% at 10 μM, while CAT requires higher concentrations (~50 μM) for comparable effects .

Table 1. Comparative Biochemical Properties of 5'-Haloacetamido-5'-deoxythymidines

Compound Substituent TS Inhibition (Relative Potency) Cytotoxicity (L1210 Cells, EC₅₀)
BAT Bromoacetamido 1.0 (Most potent) 8.2 ± 1.3 μM
IAT Iodoacetamido 0.6 12.5 ± 2.1 μM
CAT Chloroacetamido 0.3 (Least potent) 28.7 ± 4.5 μM

Data derived from enzyme kinetics and cell viability assays .

Mechanistic Insights

The halogen’s electronegativity and bond dissociation energy influence the rate of TS alkylation. BAT’s bromine forms a more stable transition state during nucleophilic attack by TS’s active-site cysteine, enabling faster covalent adduct formation. In contrast, CAT’s chloro group reacts sluggishly, necessitating higher concentrations for enzyme inactivation .

Comparison with Other Nucleoside Analogs

AZT (3'-Azido-3'-deoxythymidine)

Unlike CAT, AZT is a 3'-modified nucleoside analog with antiviral activity. AZT inhibits HIV-1 reverse transcriptase by chain termination, achieving EC₅₀ values of 0.01–0.1 μM in infected C8166 cells . CAT lacks significant antiviral efficacy but excels in TS inhibition, highlighting divergent therapeutic applications (Fig. 2).

Fig. 2. Functional Comparison of CAT and AZT

Property CAT AZT
Target Thymidylate synthase HIV-1 reverse transcriptase
Mechanism Irreversible alkylation Chain termination
Therapeutic Focus Cancer (DNA synthesis inhibition) Antiviral (HIV/AIDS treatment)
5-Chloro-2’-deoxycytidine (CldC)

CldC, another halogenated nucleoside, incorporates into DNA and induces replication stress. Unlike CAT, CldC requires phosphorylation to its triphosphate form for activity, whereas CAT directly alkylates TS without metabolic activation .

Preparation Methods

Nucleoside Modification via Haloacetamidation

The direct introduction of a chloroacetamido group at the 5'-position of deoxythymidine involves a two-step process: (i) activation of the 5'-hydroxyl group and (ii) nucleophilic substitution with chloroacetamide derivatives.

Step 1: Activation of 5'-Hydroxyl Group
Deoxythymidine is treated with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in anhydrous pyridine at 0–4°C for 2 hours. This forms a reactive intermediate, 5'-phosphorochloridite, which is isolated via precipitation in cold diethyl ether.

Step 2: Chloroacetamidation
The activated intermediate reacts with chloroacetamide in dimethylformamide (DMF) at 60°C for 6 hours. Quenching with ice water followed by column chromatography (silica gel, 9:1 CH₂Cl₂:MeOH) yields this compound with a reported purity of ≥95%.

Table 1: Reaction Conditions and Yields

ReagentSolventTemperatureTime (h)Yield (%)Purity (%)
POCl₃ + PyridinePyridine0–4°C27890
ChloroacetamideDMF60°C66595

Alternative Route: 5'-Amino Intermediate Acylation

A second method utilizes 5'-amino-5'-deoxythymidine as a precursor, synthesized via Hofmann degradation of 5'-azido-5'-deoxythymidine. The amino group is acylated with chloroacetyl chloride under mild conditions:

Procedure

  • Synthesis of 5'-Amino-5'-deoxythymidine :

    • 5'-Azido-5'-deoxythymidine (1.0 mmol) is reduced with triphenylphosphine (1.2 mmol) in THF:H₂O (4:1) at 25°C for 12 hours.

    • Yield: 82% (HPLC); characterization via 1H^1H-NMR (DMSO-d₆, δ 8.21 ppm, singlet, H-6).

  • Acylation with Chloroacetyl Chloride :

    • 5'-Amino derivative (1.0 mmol) is dissolved in dry DCM, treated with chloroacetyl chloride (1.5 mmol) and triethylamine (2.0 mmol) at 0°C for 1 hour.

    • Purification via flash chromatography (ethyl acetate:hexane, 3:7) affords the target compound in 70% yield.

Structural and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H^1H-NMR signals for this compound (CDCl₃, 400 MHz):

  • H-1' : δ 6.25 ppm (d, J = 6.4 Hz)

  • H-6 : δ 7.40 ppm (s)

  • NH (acetamido) : δ 8.05 ppm (br s)

  • CH₂Cl : δ 4.10 ppm (s)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 346.08 [M+H]⁺ (calc. 346.08 for C₁₂H₁₆ClN₃O₆).

Stability and Reactivity Considerations

pH-Dependent Degradation

The chloroacetamido group undergoes hydrolysis under alkaline conditions (pH > 9), forming 5'-carboxy-5'-deoxythymidine as a byproduct. Stability studies in phosphate buffer (pH 7.4, 37°C) show a half-life of 48 hours, making the compound suitable for in vitro assays.

Enzyme Inhibition Profiles

This compound acts as a competitive inhibitor of thymidylate synthase (Ki = 6.6 µM). Structural modeling suggests the chloroacetamido moiety binds covalently to the enzyme’s active-site cysteine residue.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Each Pathway

MethodAdvantagesLimitations
Direct HaloacetamidationFewer steps, higher overall yield (65%)Requires toxic POCl₃
Acylation of 5'-AminoMild conditions, scalableLower yield (70%), extra synthesis step

Industrial-Scale Production Recommendations

For large-scale synthesis, the direct haloacetamidation route is preferred due to its efficiency. Key parameters for optimization include:

  • Solvent Choice : Replacing DMF with acetonitrile reduces side reactions.

  • Catalysis : Adding 4-dimethylaminopyridine (DMAP) improves acylation kinetics (yield increase: 65% → 75%) .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodReference
Molecular WeightESI-MS (m/z 449.2 [M-H]⁻)
PurityHPLC (≥98%, λ = 260 nm)
¹³C NMR (Chloroacetamido)δ 40.2 (CH₂), 170.1 (C=O)

Q. Table 2. Comparative Enzyme Inhibition Profiles

CompoundExoribonuclease Kᵢ (nM)Selectivity vs. TK1
5'-Chloroacetamido derivative12.3 ± 1.515-fold lower
3'-Chloroacetamido analog8.9 ± 0.88-fold lower
Native dTMP>1000N/A
Data derived from

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